Isobutyl (E)-(2-styrylphenyl)carbamate
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Overview
Description
Isobutyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an isobutyl group, a styryl group, and a phenyl group connected through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (E)-(2-styrylphenyl)carbamate typically involves the reaction of isobutylamine with (E)-(2-styrylphenyl)isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as cesium carbonate or a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds smoothly at room temperature, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isobutyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Scientific Research Applications
Isobutyl (E)-(2-styrylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of polymers, coatings, and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of isobutyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The styryl and phenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a research tool.
Methyl carbamate: Commonly used in agriculture as a pesticide.
Phenyl carbamate: Utilized in the production of polymers and as a chemical intermediate.
Uniqueness
Isobutyl (E)-(2-styrylphenyl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-methylpropyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H21NO2/c1-15(2)14-22-19(21)20-18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-12+ |
InChI Key |
ASZFPFOLHJDTSV-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)COC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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